1-Undecene

Overview

Description

Chemical Structure and Properties

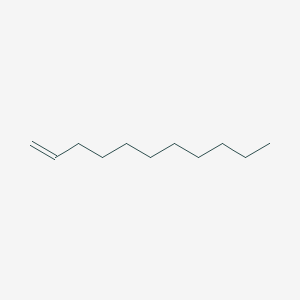

1-Undecene (C₁₁H₂₂) is a linear α-olefin with a terminal double bond. Its molecular weight is 154.29 g/mol, and it is classified as an unsaturated aliphatic hydrocarbon . The compound is volatile and has been identified as a secondary metabolite in microbial systems, functioning both as a signaling molecule and a biomarker .

Biosynthesis this compound is biosynthesized in Pseudomonas aeruginosa via the enzyme UndA, a nonheme iron-dependent desaturase/decarboxylase. The pathway involves the oxidative decarboxylation of lauric acid (C₁₂:0), where the terminal carboxylic group is removed to form the alkene . This process is oxygen-dependent and requires Fe(II) as a cofactor, distinguishing it from other microbial alkene synthesis pathways .

Biological Roles this compound acts as a pathogen-associated molecular pattern (PAMP) in Caenorhabditis elegans, triggering olfactory-dependent immune responses and escape behavior via AWB neurons . It also serves as a volatile biomarker for P. aeruginosa infections, with production levels ranging from 1–100 ng/mL in clinical strains .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Undecene can be synthesized through various methods, including:

Dehydration of 1-Undecanol: This method involves the dehydration of 1-undecanol using acidic catalysts such as sulfuric acid or phosphoric acid at elevated temperatures.

Cracking of Long-Chain Hydrocarbons: This industrial method involves the thermal cracking of long-chain hydrocarbons, such as kerosene, to produce this compound along with other alkenes.

Industrial Production Methods

In industrial settings, this compound is typically produced through the oligomerization of ethylene . This process involves the polymerization of ethylene in the presence of a catalyst, such as a nickel or chromium-based catalyst, to form higher alkenes, including this compound .

Chemical Reactions Analysis

Hydrogenation to Undecane

1-Undecene undergoes exothermic hydrogenation to form undecane (C₁₁H₂₄) in the presence of hydrogen gas and catalysts. This reaction is critical in industrial processes for alkene saturation.

Thermodynamic Data (Liquid Phase, Hexane Solvent)

| Parameter | Value | Method | Reference |

|---|---|---|---|

| ΔᵣH° (Enthalpy Change) | -123.8 ± 1.8 kJ/mol | Calorimetry |

Mechanism :

The reaction follows a heterogeneous catalytic pathway, typically using transition metals like palladium or nickel. The exothermicity reflects the stability of the saturated alkane product.

Key Enzymes and Substrates

| Enzyme | Substrate | Product | Byproducts | Oxygen Requirement |

|---|---|---|---|---|

| UndA | Lauric acid (C12) | This compound | CO₂, H₂O | Obligate |

| UndB | External fatty acids | Terminal alkenes | CO₂ | Context-dependent |

Mechanistic Insights :

-

UndA : Binds medium-chain fatty acids (C10–C14) at the Fe²⁺ center, activating molecular oxygen to drive decarboxylation. Substrate β-carbon oxidation generates this compound and CO₂ .

-

UndB : Decarboxylates exogenous fatty acids (e.g., lauric acid) with broader substrate specificity but lower efficiency compared to UndA .

Kinetics of UndA-Catalyzed Reactions

| Substrate | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) |

|---|---|---|

| Lauric acid | 58 ± 4 | 220 ± 10 |

| Myristic acid | 110 ± 8 | 140 ± 6 |

| Capric acid | 250 ± 20 | 95 ± 5 |

Data sourced from in vitro assays with purified UndA .

Oxidation and Inhibition Dynamics

This compound biosynthesis is tightly regulated by oxygen availability and redox agents:

-

O₂ Dependency : Anaerobic conditions abolish this compound production, confirming O₂ as the terminal electron acceptor .

-

Inhibitors :

Cofactor-Dependent Production Enhancement

Exogenous cofactors modulate this compound biosynthesis efficiency in engineered systems:

| Cofactor | Relative Production Rate (%) |

|---|---|

| NADH | 100 |

| NADPH | 85 |

| Ascorbic acid | 72 |

| No cofactor | <10 |

Data from coupled chlorite dismutase assays .

Reaction Engineering for Scalability

Patented bioprocesses optimize this compound production via:

Scientific Research Applications

Microbiological Applications

1-Undecene plays a critical role in microbial interactions and has been identified as a significant volatile organic compound (VOC) produced by various bacteria, notably within the genus Pseudomonas.

Biomarker for Pathogen Identification

This compound has been utilized as a biomarker for identifying strains of Pseudomonas aeruginosa, a common pathogen associated with infections. Its presence can indicate specific bacterial strains, aiding in diagnostics and treatment strategies .

Inhibition of Pathogen Growth

Research has demonstrated that strains like Pseudomonas fluorescens emit this compound, which contributes to the aerial inhibition of Legionella pneumophila, a pathogenic bacterium responsible for legionnaires' disease. The emission of this compound helps in controlling bacterial growth in various environments .

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its role as a building block allows for the creation of more complex molecules used in drug formulations. The compound's stability and reactivity make it suitable for various synthetic pathways in pharmaceutical chemistry .

Chemical Intermediate

In industrial chemistry, this compound is used as a precursor in the synthesis of surfactants, lubricants, and other chemical products. Its ability to undergo polymerization makes it valuable for producing polymers and copolymers that have applications in coatings, adhesives, and sealants.

Case Study 1: Microbial Production of this compound

A study focused on Pseudomonas fluorescens MFE01 highlighted the biosynthetic pathway leading to the production of this compound. Researchers identified a specific gene (undA) responsible for its synthesis, demonstrating how genetic manipulation can enhance production levels of this valuable compound .

Case Study 2: Antimicrobial Properties

Another investigation examined the effects of this compound on biofilm formation and antimicrobial activity. The study revealed that this compound not only inhibits pathogenic bacteria but also influences biofilm maturation processes, showcasing its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-undecene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares 1-undecene with structurally related medium-chain alkenes and methyl derivatives:

Key Differences

- Enzyme Specificity: The UndA enzyme in P. aeruginosa shows high specificity for this compound synthesis, producing negligible amounts of 1-tridecene . In contrast, Shewanella and Escherichia coli lack this pathway entirely .

- Biological Significance : this compound uniquely functions as a PAMP in host-pathogen interactions, whereas 1-decene and 1-tridecene are primarily industrial hydrocarbons .

- Volatility and Detection: this compound is detectable in bacterial headspace samples (e.g., P. aeruginosa lawns) but absent in E. coli, Salmonella, and Enterococcus .

Research Findings

Enzyme Mechanisms and Industrial Potential

- The UndA-catalyzed pathway for this compound requires Fe(II) and O₂ but excludes H₂O₂ as a substrate, unlike other desaturases .

- In synthetic biology, Acinetobacter baylyi ADP1 engineered with UndA achieved this compound titers of ~10 mg/L, though lower than theoretical yields .

Ecological and Behavioral Impacts

- In C. elegans, this compound exposure induces zip-2-dependent immune genes (e.g., irg-1, irg-2) and enhances survival against P. aeruginosa infections .

- Comparatively, dimethyl disulfide (a microbial volatile) lacks this immune-specific activity, highlighting this compound’s unique role .

Industrial Relevance of Analogues

- 1-Decene: A key monomer in polyalphaolefin (PAO) synthesis, with global production exceeding 1 million tons annually .

- Methyl Derivatives : Branched alkenes like 4-methyl-1-undecene exhibit altered physical properties (e.g., lower melting points), making them valuable in specialty polymers .

Biological Activity

1-Undecene, a medium-chain hydrocarbon with the formula C₁₁H₂₂, is primarily produced by certain species of the Pseudomonas genus, notably Pseudomonas aeruginosa and Pseudomonas fluorescens. This compound has garnered attention for its biological activity, particularly in microbial interactions and as a signaling molecule in various biological systems.

This compound is classified as a terminal alkene and is characterized by its semi-volatile nature, which allows it to easily evaporate into the atmosphere. Its biosynthesis has been linked to specific enzymes that convert fatty acids into alkenes. Studies have identified a novel enzyme, UndA, responsible for the conversion of medium-chain fatty acids into this compound via a nonheme iron-dependent mechanism .

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₂₂ |

| Molecular Weight | 154.3 g/mol |

| Boiling Point | 196 °C |

| Density | 0.83 g/cm³ |

| Solubility | Insoluble in water |

Pathogen-Associated Molecular Pattern (PAMP)

Recent research has demonstrated that this compound acts as a pathogen-associated molecular pattern (PAMP) in C. elegans. When exposed to this volatile compound, C. elegans exhibited an upregulation of immune response genes specific to Pseudomonas aeruginosa, suggesting that this compound plays a critical role in the host's immune response against this pathogen . The exposure led to the activation of the ZIP-2 transcription factor, which regulates immune genes such as irg-1 and irg-2, indicating a complex interaction between the olfactory cues and immune signaling pathways in nematodes .

Inhibition of Pathogen Growth

Additionally, studies have shown that this compound emitted by Pseudomonas fluorescens MFE01 contributes to the aerial inhibition of Legionella pneumophila, a significant human pathogen. The production of this compound aids in the suppression of pathogenic growth through volatile organic compound (VOC) emissions . The mechanism involves not only direct inhibition but also modulation of biofilm formation and secretion systems that enhance competitive survival against other microorganisms .

Case Studies

Case Study 1: Immune Response in C. elegans

In an experimental setup, C. elegans were exposed to this compound to assess changes in gene expression related to immune responses. The study involved approximately 800-1,000 worms, which were subjected to this compound odor exposure for two hours. Subsequent RNA extraction and analysis revealed significant upregulation of immune-related genes, highlighting the compound's role as an olfactory signal that triggers innate immunity .

Case Study 2: Biofilm Formation and Inhibition

Research on Pseudomonas fluorescens MFE01 indicated that mutants lacking the undA gene showed impaired biofilm maturation and reduced VOC emission capabilities. This study utilized headspace solid-phase microextraction combined with gas chromatography-mass spectrometry (HS-SPME/GC-MS) to quantify volatile emissions and assess their impact on biofilm dynamics and pathogen inhibition .

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing and characterizing 1-Undecene in laboratory settings?

- Methodological Answer : this compound can be synthesized via microbial pathways using engineered bacterial strains (e.g., Pseudomonas chlororaphis subsp. aurantiaca) or chemical catalysis. Key characterization techniques include gas chromatography-mass spectrometry (GC-MS) for purity assessment and structural confirmation . Density (0.75 g/mL at 25°C) and boiling point (192–193°C) are critical physical properties for solvent selection and reaction optimization .

Q. How can researchers optimize analytical protocols to detect trace levels of this compound in complex biological matrices?

- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS is highly effective for isolating volatile this compound from microbial cultures. Parameters such as fiber coating type (e.g., polydimethylsiloxane) and extraction time must be calibrated to minimize interference from co-eluting compounds like phenazines .

Q. What experimental controls are essential when studying this compound’s stability under varying storage conditions?

- Methodological Answer : Include inert atmosphere controls (e.g., nitrogen gas) to prevent oxidation. Monitor degradation via periodic GC-MS analysis and compare against certified reference materials. Long-term storage at −20°C in amber vials is recommended to preserve integrity .

Advanced Research Questions

Q. How do microbial biosynthesis pathways for this compound (e.g., via UndA enzyme) vary across bacterial species, and what factors influence yield discrepancies?

- Methodological Answer : Strain-specific differences in substrate specificity (e.g., UndA’s preference for C11 precursors) and regulatory genes (e.g., phzE in phenazine biosynthesis) impact yields. Use transcriptomic profiling and knockout mutants to identify rate-limiting steps. For example, Acinetobacter ADP1undA achieved lower titers compared to earlier studies, suggesting metabolic bottlenecks .

Q. What mechanisms underlie this compound’s antifungal activity, and how can contradictory findings in VOC efficacy be resolved?

- Methodological Answer : this compound disrupts fungal membranes via lipid peroxidation, but efficacy varies with pathogen species (e.g., Rhizoctonia solani vs. Fusarium oxysporum). Resolve contradictions by standardizing VOC exposure methods (e.g., partitioned plate assays) and quantifying synergies with co-emitted compounds like dimethyl disulfide .

Q. What computational and experimental approaches are effective in studying this compound’s adsorption behavior on porous materials like Cu–BTC?

- Methodological Answer : Monte Carlo simulations predict adsorption limits (e.g., Cu–BTC’s capacity for ≤C11 olefins), validated via adsorption isotherms. Use BET surface area analysis and in situ FTIR to monitor pore occupancy and kinetic selectivity .

Q. How can researchers address conflicting data on this compound’s role in plant-microbe interactions, particularly in growth promotion vs. stress response?

- Methodological Answer : Conduct dual RNA-seq on host plants and microbes to identify signaling pathways modulated by this compound. Controlled greenhouse trials with maize cultivars revealed dose-dependent effects on growth promotion (e.g., IAA production) and disease suppression, necessitating context-specific metabolite profiling .

Q. Data Contradiction and Validation

Q. How should researchers validate novel claims, such as the first detection of this compound in Pseudomonas chlororaphis?

- Methodological Answer : Cross-validate findings using orthogonal methods (e.g., SPME-GC-MS, NMR) and compare against negative controls (e.g., E. coli OP50). Replicate experiments across independent labs and reference spectral libraries to rule out contamination .

Q. What statistical frameworks are appropriate for reconciling variability in this compound production across microbial fermentation batches?

Properties

IUPAC Name |

undec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3H,1,4-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTOHCCUXLBQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22 | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29250-41-7 | |

| Record name | 1-Undecene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29250-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5061168 | |

| Record name | 1-Undecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-undecene appears as a colorless liquid with a mild odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Colorless liquid; [HSDB], Liquid | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Undecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Undecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

378.9 °F at 760 mmHg (USCG, 1999), 192.7 °C @ 760 mm Hg, 192.00 to 193.00 °C. @ 760.00 mm Hg | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Undecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

160 °F (USCG, 1999), 71 °C, 160 °F OC | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Undecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in ether, chloroform, ligroin; insol in water | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.75 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7503 @ 20 °C/4 °C | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.49 [mmHg], 0.493 mm Hg @ 25 °C | |

| Record name | 1-Undecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

821-95-4, 68526-57-8 | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Undecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Undecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C10-12, C11-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-UNDECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Undecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Undecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-UNDECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1446756A8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Undecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-56 °F (USCG, 1999), -49.2 °C, -49.1 °C | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Undecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.